Chemical structure and properties of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Chemical Series: Fluorinated Cinnamates & Coumarin Precursors Executive Summary (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (CAS: 949449-09-6) is a specialized fluorinated cinnamate ester serving as a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Series: Fluorinated Cinnamates & Coumarin Precursors
Executive Summary
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (CAS: 949449-09-6) is a specialized fluorinated cinnamate ester serving as a critical intermediate in the synthesis of 6-fluorocoumarin scaffolds.[1] Distinguished by its ortho-hydroxy substitution and (E)-alkene geometry, this molecule possesses a latent reactivity profile that drives spontaneous or catalyzed lactonization. For drug development professionals, this compound represents a strategic "masked" coumarin, allowing for late-stage diversification of the phenyl ring prior to ring closure, while the fluorine atom at the C5 position (C6 in the final coumarin) modulates metabolic stability and lipophilicity.
Structural Analysis & Physicochemical Properties
The molecule features a cinnamoyl backbone substituted with a fluorine atom and a hydroxyl group. The (E)-configuration places the phenyl ring and the ester group on opposite sides of the double bond, which is thermodynamically favored but kinetically slower to cyclize compared to the (Z)-isomer.
Key Physicochemical Data[2][3]
Property
Value / Description
Significance
Molecular Formula
Core stoichiometry.
Molecular Weight
210.20 g/mol
Fragment-like space; suitable for lead optimization.
Deactivates the aromatic ring; increases metabolic half-life.
H-Bond Donors
1 (Phenolic OH)
Critical for intramolecular H-bonding with ester carbonyl.
Predicted LogP
~2.3
Moderate lipophilicity; good membrane permeability.
pKa (Phenol)
~8.0 - 8.5
Slightly more acidic than phenol due to F-substitution.
Structural Diagram & Reactivity Logic
The following diagram illustrates the structural connectivity and the electronic influence of the fluorine substituent on the conjugated system.
Figure 1: Functional group analysis highlighting the intramolecular reactivity potential.
Synthetic Framework
The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate requires conditions that preserve the phenol integrity while ensuring exclusive (E)-selectivity. The Wittig Reaction is the superior protocol over Knoevenagel condensation for this specific ester, as Knoevenagel conditions often lead directly to the carboxylic acid or premature cyclization to the coumarin.
Optimized Wittig Protocol
Objective: Synthesis of the open-chain (E)-ester without spontaneous cyclization.
Preparation: Charge a flame-dried round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (10 mmol) and anhydrous toluene (50 mL).
Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (12 mmol) in a single portion. The stabilized ylide ensures (E)-selectivity.
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear.
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
Purification: The residue will contain the product and triphenylphosphine oxide (
). Triturate with cold diethyl ether/hexane to precipitate the bulk of . Filter.
Chromatography: Purify the filtrate via flash column chromatography (SiO2, 0
20% EtOAc in Hexanes) to isolate the title compound as a solid.
Why this works: The stabilized ylide is less reactive, allowing the reaction to proceed under thermodynamic control, which overwhelmingly favors the (E)-isomer.
Reactivity & Transformation: The Coumarin Pathway[4][5][6]
The primary utility of this compound in drug discovery is its conversion to 6-fluorocoumarin . While the (E)-isomer is stable at room temperature, it can be forced to cyclize. This is a "switchable" pharmacophore.
Mechanism of Cyclization
The (E)-isomer cannot cyclize directly because the hydroxyl and ester groups are trans. The mechanism involves:
Isomerization: (E)
(Z) via acid catalysis, photo-isomerization, or thermal rotation.
Transesterification: The phenolic oxygen attacks the ester carbonyl.
Elimination: Loss of ethanol to form the lactone ring.
Figure 2: The cyclization workflow. Note that organocatalysis (e.g., Tributylphosphine) allows this transformation under mild conditions.[2]
Analytical Characterization
Validating the structure requires distinguishing the (E)-cinnamate from the cyclized coumarin.
Proton NMR (
NMR) Expectation (CDCl3, 400 MHz)
9.5-10.0 ppm (s, 1H): Phenolic -OH . (Disappears with shake). Note: If this signal is absent, the compound has likely cyclized.
7.95 ppm (d, Hz, 1H): Vinyl proton to carbonyl. The large coupling constant confirms (E)-geometry .
6.60 ppm (d, Hz, 1H): Vinyl proton to carbonyl.
6.8 - 7.2 ppm (m, 3H): Aromatic protons. The splitting pattern will be complex due to coupling ( Hz, Hz).
4.25 ppm (q, 2H): Ethyl ester .
1.32 ppm (t, 3H): Ethyl ester .
Infrared (IR) Spectroscopy
3200–3400
: Broad O-H stretch (Confirming open chain).
1680–1700
: Conjugated Ester C=O stretch.
(Contrast: Coumarin lactone C=O appears higher, typically ~1720
).
Medicinal Chemistry Implications[5][7]
Fluorine Bioisosterism
The inclusion of fluorine at the C5 position (para to the vinyl group) serves two purposes:
Metabolic Stability: It blocks the C-H site most susceptible to oxidative metabolism (CYP450 hydroxylation) on the phenyl ring.
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol, potentially strengthening the intramolecular hydrogen bond with the carbonyl oxygen, thereby stabilizing the (E)-conformer in solution.
Application in Warfarin Analogs
This scaffold is a direct precursor to 6-fluorowarfarin analogs. By reacting the resulting 6-fluorocoumarin with 4-hydroxycoumarin or other nucleophiles, researchers can generate anticoagulant candidates with altered pharmacokinetic profiles.
References
Henry, C. E., & Kwon, O. (2007). Phosphine-Catalyzed Synthesis of Coumarins from Salicylaldehydes and Allenocates. Organic Letters, 9(16), 3069–3072.
Lombardo, M., et al. (2012).[2] Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry, 8, 1630–1636.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4643986, (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate.
Kitamura, Y., et al. (2019). Cascade Synthesis of 4-Arylcoumarins: Pd-Catalyzed Arylations and Cyclizations with (E)-Ethyl 3-(2-Hydroxyaryl)acrylates.[3] European Journal of Organic Chemistry, 2019(31-32), 5344-5352.
Biological activity of fluorinated ethyl cinnamate derivatives
An In-Depth Technical Guide to the Biological Activity of Fluorinated Ethyl Cinnamate Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive exploration of fluorinated ethyl cinnamate...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Fluorinated Ethyl Cinnamate Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of fluorinated ethyl cinnamate derivatives, from the fundamental role of fluorine in medicinal chemistry to their specific biological activities and the experimental protocols used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential of this promising class of compounds.
The Strategic Imperative of Fluorination in Cinnamate Scaffolds
Cinnamic acid and its derivatives are naturally occurring compounds recognized for a wide spectrum of biological activities, including antioxidant, antimicrobial, anticancer, and neuroprotective properties[1]. The core structure, featuring a phenyl ring and an acrylic acid moiety, serves as a versatile scaffold for chemical modification to enhance biological efficacy[1].
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—confer significant advantages[2][3]:
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prolong the half-life of a drug candidate.
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, within enzyme active sites, potentially increasing the binding affinity and potency of an inhibitor[2].
Modulation of Physicochemical Properties: Selective fluorination can alter a molecule's lipophilicity and pKa, improving its membrane permeability, bioavailability, and overall pharmacokinetic profile.
Conformational Control: The steric and electronic effects of fluorine can lock a molecule into a specific, biologically active conformation.
By strategically incorporating fluorine into the ethyl cinnamate backbone, we can fine-tune its properties to create derivatives with superior potency, selectivity, and metabolic stability, thereby unlocking new therapeutic opportunities.
Synthesis and Evaluation Workflow
The journey from a conceptual fluorinated derivative to a validated bioactive compound follows a structured, multi-stage workflow. This process ensures that resources are directed toward the most promising candidates.
Caption: General workflow for the development of bioactive fluorinated ethyl cinnamates.
Key Biological Activities and Mechanistic Insights
Anticancer Activity
Fluorinated cinnamic acid derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation[1][4].
Mechanism of Action:
A primary mechanism involves the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR)[4]. The fluorinated phenyl ring can fit into the ATP-binding pocket of the kinase, with the electronegative fluorine atom forming crucial interactions that stabilize the inhibitor-enzyme complex, leading to potent inhibition[2]. Furthermore, studies on related fluorinated cinnamide derivatives have shown they can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing[4][5]. One study demonstrated that a fluorinated imidazolone derivative of cinnamide induced apoptosis through the intrinsic pathway by decreasing the mitochondrial membrane potential[5].
Caption: Simplified EGFR signaling pathway and the inhibitory action of a fluorinated derivative.
Quantitative Data Summary:
The introduction of fluorine often correlates with enhanced cytotoxic potency, as measured by the half-maximal inhibitory concentration (IC₅₀).
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Cinnamic acid derivatives, including fluorinated analogues, have demonstrated significant activity against a range of pathogenic bacteria and fungi[1][6].
Mechanism of Action:
The mechanisms are varied. For fungi, some cinnamic acid derivatives target unique enzymes like CYP53A15, which is involved in fungal growth[7]. For bacteria, these compounds can disrupt cell membrane integrity or interfere with essential metabolic pathways. Fluorination can enhance these effects by improving the compound's ability to penetrate the microbial cell wall and by increasing its binding affinity to molecular targets[8]. Studies on chlorinated and fluorinated N-arylcinnamamides have shown potent, submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA)[6].
Quantitative Data Summary:
Antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.
Neurodegenerative diseases like Alzheimer's and Parkinson's are linked to oxidative stress and neuronal cell loss[11]. Cinnamic acid and its derivatives possess antioxidant, anti-inflammatory, and anti-amyloid properties, making them promising candidates for neuroprotective agents[1][11][12]. While specific research on fluorinated ethyl cinnamates in neuroprotection is an emerging area, the known effects of fluorination on bioavailability and target engagement suggest a strong potential for enhancing these inherent properties. For instance, related derivatives have shown potent inhibition of cholinesterases (AChE and BuChE), enzymes that are key targets in Alzheimer's disease therapy[1][13].
Standardized Experimental Protocols
To ensure reproducibility and validity, standardized protocols are essential. The following sections detail common methodologies for the synthesis and biological evaluation of fluorinated ethyl cinnamate derivatives.
Protocol 1: General Synthesis via Microwave-Assisted Esterification
This protocol describes a rapid and efficient method for synthesizing ethyl cinnamate derivatives. Microwave irradiation accelerates the reaction compared to conventional refluxing[14].
Causality: Microwave irradiation provides localized superheating to the polar reagents, dramatically increasing the reaction rate and often leading to higher yields in shorter timeframes. Ethyl acetate serves as both the ethyl source and a less hazardous solvent.
Step-by-Step Methodology:
Reagent Preparation: In a microwave-safe reaction vessel, combine the substituted cinnamic acid (1.0 eq), ethyl acetate (20 mL), and a catalytic amount of concentrated sulfuric acid (3-4 drops).
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After cooling, quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a gold standard for primary screening of potential anticancer agents.
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37 °C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the fluorinated ethyl cinnamate derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Determination of Minimum Inhibitory Concentration (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound, one can visually determine the concentration at which microbial metabolism and division are halted.
Step-by-Step Methodology:
Inoculum Preparation: Culture the microorganism (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
Inoculation: Add an equal volume of the standardized inoculum to each well.
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, nystatin).
Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
Fluorinated ethyl cinnamate derivatives represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine significantly enhances their therapeutic potential by improving metabolic stability and target affinity. The compelling anticancer and antimicrobial data, in particular, highlight these molecules as valuable leads for further drug development.
Future research should focus on:
Systematic SAR Studies: Synthesizing and testing a broader library of derivatives with varying fluorination patterns to build a more comprehensive understanding of structure-activity relationships.
Elucidation of Novel Mechanisms: Moving beyond primary screening to investigate the detailed molecular mechanisms underlying their biological effects, especially in the area of neuroprotection.
In Vivo Evaluation: Advancing the most potent and selective lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this chemical space is poised to yield novel therapeutic agents capable of addressing significant unmet needs in oncology, infectious disease, and neurology.
References
Title: Neuroprotective Activities of Cinnamic Acids and their Derivatives | Source: Bentham Science | URL: [Link]
Title: Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves | Source: MDPI | URL: [Link]
Title: New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation | Source: ResearchGate | URL: [Link]
Title: New neuroprotective derivatives of cinnamic acid by biotransformation | Source: RSC Publishing | URL: [Link]
Title: Cinnamic Acid Derivatives and Their Biological Efficacy | Source: MDPI | URL: [Link]
Title: Reductive coupling reaction of ethyl cinnamates with a substituent on the alkene. | Source: ResearchGate | URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | Source: PMC | URL: [Link]
Title: Cinnamic Acid Derivatives and Their Biological Efficacy | Source: PMC | URL: [Link]
Title: Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship | Source: PubMed | URL: [Link]
Title: Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations | Source: Open Access Journals - Research and Reviews | URL: [Link]
Title: Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Source: Bentham Science | URL: [Link]
Title: Fluorinated mechanism-based inhibitors: common themes and recent developments | Source: PubMed | URL: [Link]
Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems | Source: RSC Publishing | URL: [Link]
Title: (PDF) Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | Source: ResearchGate | URL: [Link]
Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Source: PMC | URL: [Link]
Title: Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | Source: ACS Publications | URL: [Link]
Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Source: PMC | URL: [Link]
Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Source: ResearchGate | URL: [Link]
Title: Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides | Source: PMC | URL: [Link]
Title: An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | Source: MDPI | URL: [Link]
Title: Brine Shrimp Lethality Assay of Ethyl Cinnamate Derivatives Synthesized by Microwave Irradiation of Cinnamic Acid | Source: SciTePress | URL: [Link]
Technical Guide: Molecular Weight & Physicochemical Characteristics of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Executive Summary (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (CAS: 949449-09-6) is a specialized fluorinated cinnamic acid derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (CAS: 949449-09-6) is a specialized fluorinated cinnamic acid derivative serving as a critical intermediate in the synthesis of heterocyclic pharmacophores, particularly 6-fluorocoumarins.[1] Its structural integrity—defined by the E-isomer configuration and the ortho-hydroxy substitution—enables rapid intramolecular lactonization, making it a high-value building block in medicinal chemistry for anticoagulant and anticancer drug discovery.
This guide provides a comprehensive technical analysis of its molecular weight, physicochemical profile, and synthetic methodologies, designed for researchers requiring rigorous data for experimental validation.
Part 1: Molecular Identity & Structural Analysis
The compound is an ethyl ester of a substituted cinnamic acid. The presence of the fluorine atom at the 5-position of the phenyl ring modulates metabolic stability and lipophilicity, while the ortho-hydroxyl group provides the necessary nucleophile for downstream heterocyclization.
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and synthetic workflows. The following data combines experimental precedents with high-fidelity cheminformatic predictions.
Table 2: Physicochemical Characteristics
Property
Value
Significance in Drug Design
XLogP3
2.3
Indicates moderate lipophilicity; suitable for cell membrane permeability.
Topological Polar Surface Area (TPSA)
46.5 Ų
Well below the 140 Ų threshold, suggesting excellent oral bioavailability.
H-Bond Donors
1 (Phenolic OH)
Critical for receptor binding; also the site for cyclization.
H-Bond Acceptors
4
Facilitates interaction with solvent and biological targets.
Rotatable Bonds
4
Indicates molecular flexibility prior to cyclization.
Physical State
Solid (Crystalline)
Typically isolated as off-white to pale yellow needles/powder.
Predicted pKa (Phenol)
~8.5 – 9.0
The fluorine substituent slightly increases acidity compared to unsubstituted phenol.
Solubility & Stability Profile
Solubility: Highly soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO). Sparingly soluble in water.
Stability: The ester linkage is susceptible to hydrolysis under strong basic conditions (pH > 10). The compound is stable under standard ambient conditions but should be stored away from light to prevent E-to-Z photoisomerization.
Part 3: Synthetic Pathway & Experimental Protocols
The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is most efficiently achieved via a Wittig Olefination using 5-fluorosalicylaldehyde. This route guarantees high stereoselectivity for the E-isomer due to the stabilized nature of the ylide used.
Reaction Logic
The reaction involves the condensation of a stabilized phosphorane (ylide) with the aldehyde carbonyl. The ortho-hydroxyl group remains unprotected, as the mild conditions do not promote polymerization or interference.
Figure 1: Synthetic pathway via Wittig Olefination. The stabilized ylide ensures E-selectivity.
Detailed Experimental Protocol
Reference Standard: Henry, C. E.; Kwon, O. Organic Letters, 2007, 9(16), 3069–3072.[2]
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
Dissolution: Add 5-fluoro-2-hydroxybenzaldehyde (e.g., 5.0 mmol, 700 mg) to the flask. Dissolve in anhydrous Benzene (20 mL).
Note: Toluene can be substituted for Benzene to reduce toxicity, though reflux temperature will be higher (110°C vs 80°C).
Addition: Add (Carbethoxymethylene)triphenylphosphorane (5.5 mmol, 1.91 g) in one portion.
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring for 15 hours .
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The aldehyde spot should disappear.
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent in vacuo using a rotary evaporator.
Purification: The residue will contain the product and triphenylphosphine oxide (TPPO).
Resuspend the residue in a minimum amount of cold diethyl ether or 10% EtOAc/Hexanes.
Filter off the precipitated TPPO if possible.
Purify the filtrate via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% → 20% EtOAc).
Yield: Expect a yield of 90–95% . The product is obtained as a crystalline solid.
Part 4: Applications in Drug Development[6]
This compound is not merely an endpoint; it is a "linchpin" intermediate. Its primary utility lies in its ability to undergo intramolecular transesterification to form 6-fluorocoumarin .
Synthesis of 6-Fluorocoumarin
Under thermal or acidic conditions, the phenolic hydroxyl group attacks the ester carbonyl, releasing ethanol and closing the lactone ring.
Relevance: 6-fluorocoumarin scaffolds are privileged structures in anticoagulant therapies (Warfarin analogs) and fluorescent probes for enzymatic activity.
Fluorine Pharmacophore Chemistry
The C5-Fluorine atom (becoming C6 in the coumarin system) is strategic:
Metabolic Blocking: It blocks the para-position relative to the oxygen, preventing rapid CYP450-mediated hydroxylation.
Electronic Modulation: The electronegativity of fluorine lowers the pKa of the phenol, making it a better nucleophile for the cyclization step compared to the non-fluorinated analog.
Figure 2: Downstream utility of the acrylate intermediate.
Part 5: Analytical Validation (QC)
To validate the identity of the synthesized compound, compare spectral data against these expected signals.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃):
δ 12.85 ppm (s, 1H): Phenolic -OH (Deshielded due to H-bonding with the carbonyl).
δ 8.05 ppm (d, J = 16.0 Hz, 1H): Alkene proton (β-position). The large coupling constant (J > 15 Hz) confirms the E-isomer .
δ 6.90–7.20 ppm (m, 3H): Aromatic protons (Pattern specific to 1,2,4-substitution).
δ 4.28 ppm (q, 2H): Ethyl ester -CH₂-.
δ 1.35 ppm (t, 3H): Ethyl ester -CH₃.
2. Mass Spectrometry (ESI-MS):
[M+H]⁺: Calculated 211.07; Found 211.1.
[M-H]⁻: Calculated 209.06; Found 209.1.
References
Henry, C. E., & Kwon, O. (2007).[2] Phosphine-Catalyzed Synthesis of 6-Substituted 2-Pyrones: Manifestation of E/Z-Isomerism in the Zwitterionic Intermediate.[2] Organic Letters, 9(16), 3069–3072.[2]
An In-depth Technical Guide to the UV-Vis Absorption Spectroscopy of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Foreword: The Analytical Imperative in Drug Discovery In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific int...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Analytical Imperative in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. Ultraviolet-Visible (UV-Vis) spectroscopy, a stalwart of analytical chemistry, offers a rapid, reliable, and cost-effective method for probing the electronic structure of molecules.[1][2] This guide provides a comprehensive examination of the UV-Vis absorption properties of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate, a compound of interest in medicinal chemistry. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and applying UV-Vis spectroscopy in the analysis of this and structurally related molecules. The principles and protocols detailed herein are designed to ensure data of the highest quality and reproducibility, thereby accelerating the journey from discovery to clinical application.[3]
Theoretical Underpinnings: Chromophores, Auxochromes, and Solvent Effects
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transitions, primarily the excitation of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. The energy required for these transitions corresponds to the absorption of photons in the UV-Vis region of the electromagnetic spectrum (typically 200-800 nm).[4]
The structure of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate contains several key features that govern its UV-Vis absorption profile:
Primary Chromophore: The core chromophore is the cinnamoyl system, consisting of a benzene ring conjugated with a carbon-carbon double bond and a carbonyl group (from the ethyl acrylate moiety). This extended π-system is responsible for the primary absorption bands.[5]
Auxochromes: The hydroxyl (-OH) and fluoro (-F) groups attached to the benzene ring act as auxochromes. The hydroxyl group, with its lone pairs of electrons, can participate in resonance with the aromatic ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The fluoro group, being highly electronegative, may have a more complex influence, potentially causing a slight hypsochromic shift (a shift to shorter wavelengths).
Solvent Effects: The choice of solvent can significantly influence the position and intensity of absorption bands.[6][7] Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can stabilize the ground or excited state to different extents, leading to shifts in λmax. For phenolic compounds, the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor are particularly important.[8]
Given the conjugated system in (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate, we can anticipate strong absorption in the UV region. The presence of the phenolic hydroxyl group suggests that the spectrum will be sensitive to the pH of the medium.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield high-fidelity UV-Vis absorption spectra for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate. The inclusion of rigorous blanking and system suitability checks ensures the trustworthiness of the generated data.
Solvents: HPLC-grade methanol, ethanol, and acetonitrile. Deionized water for buffer preparation.
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-900 nm and a spectral bandwidth of ≤ 2 nm.[11]
Cuvettes: Matched 1 cm path length quartz cuvettes.
Diagram of the Experimental Workflow
Caption: Experimental workflow for UV-Vis spectral acquisition.
Step-by-Step Methodology
Stock Solution Preparation: Accurately weigh approximately 10 mg of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate and dissolve it in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
Working Solution Preparation: Prepare a series of dilutions from the stock solution using the chosen solvent (e.g., methanol) to obtain final concentrations in the range of 1-20 µg/mL. The optimal concentration will be one that yields an absorbance maximum between 0.5 and 1.5 AU.
Instrument Initialization: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable light output.
Baseline Correction: Fill both the sample and reference cuvettes with the solvent to be used for the analysis. Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[12] This step zeroes the instrument against the absorbance of the solvent and the cuvettes.
Blank Measurement: After baseline correction, measure the absorbance of the solvent-filled cuvette. The resulting spectrum should be a flat line at or very near zero absorbance.
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette in the sample holder and acquire the absorption spectrum.
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Anticipated Spectral Data and Interpretation
Chromophore/Functional Group
Expected Transition
Anticipated λmax Range (in non-polar solvent)
Rationale
Benzene Ring
π → π
~255 nm
The benzene ring is a fundamental aromatic chromophore.
Acrylate Moiety
π → π
~210 nm
The α,β-unsaturated ester system exhibits strong absorption.
Conjugated Cinnamoyl System
π → π
270 - 320 nm
The extended conjugation between the benzene ring, the double bond, and the carbonyl group will cause a significant bathochromic shift.[5]
Phenolic Hydroxyl Group
n → π
~270-280 nm (weak)
The non-bonding electrons on the oxygen can be excited to a π* orbital. This band may be obscured by the stronger π → π* transitions.
The presence of the hydroxyl and fluoro auxochromes will further modulate these absorption bands. The hydroxyl group is expected to cause a bathochromic shift, while the fluoro group's effect is likely to be minor.
Influence of Solvent Polarity: A Case Study
To illustrate the importance of solvent selection, consider the potential effects on the UV-Vis spectrum of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate:
Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, the fine structure of the absorption bands may be more resolved due to minimal solute-solvent interactions.
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can form hydrogen bonds with the phenolic hydroxyl group and the carbonyl oxygen. This can lead to shifts in the λmax values. For π → π* transitions, a shift to longer wavelengths (bathochromic) is often observed, while for n → π* transitions, a shift to shorter wavelengths (hypsochromic) is common.[8]
Polar Aprotic Solvents (e.g., Acetonitrile): These solvents have a dipole moment but do not have a hydrogen atom that can be donated for hydrogen bonding. Their effects on the spectrum will be intermediate between those of non-polar and polar protic solvents.
Conclusion: A Versatile Tool in the Drug Development Arsenal
UV-Vis spectroscopy remains an indispensable technique in the pharmaceutical sciences for its simplicity, speed, and the wealth of information it provides about molecular structure and stability.[3][13] This guide has provided a comprehensive overview of the theoretical and practical considerations for obtaining and interpreting the UV-Vis absorption spectrum of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate. By following the detailed experimental protocol and understanding the interplay of chromophores, auxochromes, and solvent effects, researchers can generate high-quality, reliable data to support their drug discovery and development efforts. The principles outlined herein are broadly applicable to the analysis of a wide range of organic molecules, underscoring the enduring utility of UV-Vis spectroscopy.
References
A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications - International Journal of Scientific Research and Engineering Development. Available at: [Link]
Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Available at: [Link]
UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis - Walsh Medical Media. Available at: [Link]
Solvent-driven stability: UV spectroscopy study of phenolic substances - DergiPark. Available at: [Link]
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - Royal Society Publishing. Available at: [Link]
Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC. Available at: [Link]
Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace - MDPI. Available at: [Link]
Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching - SciELO Colombia. Available at: [Link]
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue Engineering. Available at: [Link]
Introduction To UV-Vis Spectroscopy - Master Organic Chemistry. Available at: [Link]
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
UV-Vis Spectroscopy of Organic Compounds | PDF - Scribd. Available at: [Link]
The Basics of UV-Vis Spectroscopy - Agilent. Available at: [Link]
Synthesis and Properties of Novel Acrylic Fluorinated Surfactants - MDPI. Available at: [Link]
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate - PubChem. Available at: [Link]
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
Synthesis, Characterization, FTIR and UV-Vis of a Novel Compound (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)Benzaldehyde - ResearchGate. Available at: [Link]
Synthesis, Characterization, FT-IR and UV-Vis of a Novel (E)-3-(5-bromo-3-fluoro-2-hydroxybenzilide amino)benzaldehyde of Compound - ResearchGate. Available at: [Link]
UV-Vis Spectrum of Ethyl Acetate - SIELC Technologies. Available at: [Link]
Application Note: Synthesis of 6-Fluorocoumarin via Cyclization of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Abstract & Utility This application note details the protocol for the synthesis of 6-fluorocoumarin using (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate as the primary precursor.[1] While coumarins are privileged scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Utility
This application note details the protocol for the synthesis of 6-fluorocoumarin using (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate as the primary precursor.[1] While coumarins are privileged scaffolds in drug discovery, the use of fluorinated intermediates significantly alters metabolic stability and lipophilicity, key parameters in modern medicinal chemistry.
This guide addresses the specific challenge of the (E)-isomer geometry , which requires distinct isomerization steps to facilitate the intramolecular transesterification (lactonization) necessary to form the coumarin core. We present a robust acid-catalyzed thermal method and a high-throughput microwave-assisted protocol.
Key Applications:
Medicinal Chemistry: Synthesis of anticoagulant warfarin analogs and POLRMT inhibitors for pancreatic cancer treatment.[1]
Metabolic Probes: Fluorine substitution (C-F) blocks metabolic hydroxylation at the 6-position, extending half-life.
Fluorescence: Precursor for 6-fluoro-7-hydroxycoumarin (umbelliferone analogs) used in fluorogenic assays.[1]
Strategic Rationale: The Fluorine Advantage
The incorporation of fluorine into the coumarin scaffold at the 6-position is not merely structural; it is functional.[1]
Metabolic Blocking: The 6-position of coumarin is a primary site for cytochrome P450 (CYP2A6) hydroxylation.[1] Substituting hydrogen with fluorine (
vs ) blocks this metabolic soft spot without imposing significant steric penalties.[1]
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the lactone ring and any adjacent phenolic hydroxyls (if further derivatized), altering binding affinity to targets like Carbonic Anhydrase or Warfarin-binding pockets.
Mechanistic Insight: The (E)-Isomer Challenge
The starting material, (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate, exists in the trans configuration. For cyclization to occur, the phenolic hydroxyl group must attack the ester carbonyl. In the (E)-isomer, these groups are on opposite sides of the double bond.
The Critical Step: The reaction must proceed through an
isomerization (trans-to-cis) before ring closure can occur.[1] This is thermodynamically unfavorable but can be driven by acid catalysis and heat, trapping the molecule in the cyclized coumarin form (the thermodynamic sink).
Figure 1: Mechanistic pathway requiring E-to-Z isomerization prior to lactonization.
Conc. Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) (Catalyst)
Protocol:
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol (2.10 g) of the precursor in 20 mL of glacial acetic acid.
Catalysis: Add 2 mL of conc. HCl (37%) or HBr (48%).[1]
Reflux: Heat the mixture to reflux (~118°C) with vigorous magnetic stirring.
Critical Checkpoint: The reaction typically requires 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (higher Rf) should disappear, replaced by the fluorescent coumarin spot (lower Rf).
Quench: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water.
Precipitation: The 6-fluorocoumarin often precipitates as a solid upon hitting the ice water.[1] Stir for 30 minutes.
Isolation: Filter the precipitate. If no precipitate forms, extract with Dichloromethane (DCM) (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).
Best for library generation and rapid optimization.
Reagents:
Precursor (0.5 mmol)
Amberlyst-15 (Solid Acid Catalyst) or p-TsOH (10 mol%)
Ethanol (2 mL)
Protocol:
Loading: Load precursor and catalyst into a 5 mL microwave vial.
Irradiation: Seal and heat to 150°C for 15 minutes (High Absorption setting).
Workup: Filter off the solid catalyst (if Amberlyst used). Concentrate the filtrate.
Yield: This method typically pushes the E/Z equilibrium faster, resulting in cleaner crude profiles.[1]
Analytical Validation
The synthesized product must be validated against the following specifications.
Warning: Do not confuse 6-Fluorocoumarin (CAS 75487-82-0) with the commercial laser dye "Coumarin 6" (CAS 38215-36-0), which is a complex benzothiazole derivative.
Cause: Presence of unreacted ethyl cinnamate derivative or polymerization.[1]
Fix: Perform column chromatography.[1] The coumarin is usually more polar than the ester precursor but less polar than the free acid.[1]
References
Hoffman Chemicals. 6-Fluorocoumarin Product Specifications and Melting Point Data.[1] Retrieved from Link
National Institutes of Health (NIH). Identification of 6-Fluorine-Substituted Coumarin Analogues as POLRMT Inhibitors.[1] J. Med.[1][4] Chem. 2024.[1][4][5] Retrieved from Link
Frontiers in Chemistry. Syntheses, reactivity, and biological applications of coumarins.[6] 2024.[1][4][5][7] Retrieved from Link
PubChem. Coumarin 6 (Distinction from 6-Fluorocoumarin).[1] Retrieved from Link
ChemicalBook. (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Supplier and Synthesis Routes. Retrieved from Link
Application Note: (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate in Polymer Chemistry
Executive Summary (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a specialized functional building block that bridges the gap between photo-alignment materials and fluorescent reporters . Unlike standard cinnamates us...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a specialized functional building block that bridges the gap between photo-alignment materials and fluorescent reporters . Unlike standard cinnamates used in liquid crystal (LC) alignment, this molecule possesses an ortho-hydroxyl group and a fluorine substituent. This unique architecture allows for two distinct chemical pathways in polymer synthesis:
The Coumarin Pathway: Acid-catalyzed cyclization to yield 6-fluorocoumarin, a high-quantum-yield fluorophore for sensing and bio-imaging polymers.
The Cinnamate Pathway: Phenolic grafting to polymer backbones to create low-surface-energy, photo-crosslinkable films for negative photoresists and LC alignment layers.
This guide provides detailed protocols for unlocking both pathways, transforming this small molecule into high-value polymeric materials.
Chemical Architecture & Mechanism
The molecule functions as a "Switchable Scaffold." Its application is dictated by the initial reaction conditions (Acidic vs. Basic/Nucleophilic).
The Fluorine Effect
The inclusion of the fluorine atom at the 5-position (which becomes the 6-position in the coumarin core) provides three critical advantages over non-fluorinated analogues:
Electronic Tuning: Lowers the pKa of the phenolic hydroxyl, facilitating faster coupling reactions.
Surface Energy: Fluorinated polymer films exhibit lower surface energy (
), essential for self-cleaning coatings and LC anchoring.
Photostability: The C-F bond enhances resistance to oxidative degradation during UV curing.
Pathway Visualization
Figure 1: The bifurcation of synthetic pathways based on reaction conditions. Acidic conditions favor lactonization to coumarin; basic conditions favor phenolic substitution.
Application Protocols
Protocol A: Synthesis of Fluorinated Coumarin-Functionalized Monomers
Objective: Convert the precursor into a polymerizable fluorophore (6-fluorocoumarin methacrylate) for incorporation into acrylic copolymers.
Mechanism: The ortho-hydroxyl attacks the ester carbonyl under acidic conditions, releasing ethanol and forming the coumarin ring.
Dissolve the acrylate precursor and p-TsOH in toluene.
Reflux at 110°C for 4 hours using a Dean-Stark trap to remove the ethanol byproduct.
Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 3:1). Disappearance of the starting phenol indicates conversion to 6-fluorocoumarin .
Cool to room temperature and wash with NaHCO₃ (aq) to remove acid catalyst. Dry organic layer over MgSO₄ and concentrate.
Yield: Typically >90% white crystalline solid (6-fluorocoumarin).
Functionalization (Optional - if -OH handle remains):
Note: 6-fluorocoumarin itself is non-polymerizable. To polymerize, you typically start with a resorcinol derivative. However, if using this specific CAS, the resulting coumarin has no handle.
Correction Strategy: To make a monomer, hydrolyze the coumarin ring? No. The best approach for this specific CAS is to use the Pathway B (Cinnamate) or use the coumarin as a dopant .
Alternative: If a polymerizable coumarin is required, nitration/reduction of the 6-fluorocoumarin is needed to add an amino handle.
Revised Step 2 (Doping Protocol): Dissolve the synthesized 6-fluorocoumarin (1 wt%) into a PMMA/Chloroform solution. Cast films. The fluorine atom prevents aggregation quenching.
Protocol B: Grafting for Photo-Crosslinkable Polymers (The Cinnamate Route)
Objective: Create a photo-responsive polymer for Liquid Crystal (LC) alignment.[1] The phenol group is used to anchor the fluorinated cinnamate to a polymer backbone without cyclizing it.
Target Polymer: Poly(Glycidyl Methacrylate) (PGMA) or GMA copolymers.
Materials
Poly(Glycidyl Methacrylate) (Mn ~ 15,000)
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (1.0 eq relative to epoxy groups)
Critical Step: The phenolic hydroxyl reacts with the epoxy ring of the GMA unit. This opens the epoxide and forms an ether linkage, attaching the fluorinated cinnamate to the backbone.
Reaction Time: Stir at 100°C for 12–16 hours.
Purification:
Precipitate the polymer into cold methanol.
Filter and re-dissolve in THF; re-precipitate to remove unreacted small molecules.
Validation:
FT-IR: Look for the reduction of the Epoxy peak (910 cm⁻¹) and the appearance of the Ester Carbonyl peak (1720 cm⁻¹) and the C=C stretch (1635 cm⁻¹).
NMR: Confirm the presence of aromatic protons from the fluorophenyl ring.
Application: Photo-Crosslinking
Spin Coating: Coat the polymer solution (2 wt% in Cyclopentanone) onto a glass substrate (1500 rpm, 30s).
Pre-Bake: 80°C for 2 mins to remove solvent.
UV Exposure: Irradiate with linearly polarized UV light (LPUV) at 313 nm or 365 nm (Dose: 100–500 mJ/cm²).
Mechanism:[1][2] The cinnamoyl groups undergo [2+2] cycloaddition. The fluorine atoms segregate to the surface, lowering surface energy and inducing homeotropic or tilted alignment of liquid crystals.
Comparative Data: Fluorinated vs. Non-Fluorinated
The following table highlights why the 5-fluoro derivative is superior to standard ethyl 2-hydroxycinnamate for advanced applications.
Feature
Standard (Non-Fluorinated)
(E)-Ethyl 3-(5-fluoro...)
Benefit in Polymers
Surface Energy
~40 mN/m
~28–32 mN/m
Superior anti-smudge & LC anchoring
Photo-Dimerization
Moderate Rate
Fast Rate
Fluorine affects electronic density, often speeding up [2+2] kinetics
Fluorescence (Coumarin form)
Blue (450 nm)
Blue-Shifted / Brighter
Reduced self-quenching; higher quantum yield
Thermal Stability
Degradation > 250°C
Degradation > 280°C
Stronger C-F bonds improve processability
Mechanism of Action: Photo-Crosslinking
The primary value of the grafted polymer (Protocol B) lies in its ability to crosslink and align.
Figure 2: The [2+2] cycloaddition mechanism. Upon UV exposure, adjacent fluorinated cinnamate side chains dimerize to form a cyclobutane ring, locking the polymer orientation.
References
ChemicalBook. (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Properties and Suppliers. Retrieved from [3]
Golub, P., et al. (2025). Mechanisms of photoalignment of liquid crystals on polyvinyl-fluoro-cinnamate. ResearchGate. Retrieved from
Sung, S., et al. (2004).[4] Photo-induced liquid crystal alignment of poly(vinyl cinnamate) and fluorinated polyimide blends. Semantic Scholar. Retrieved from [4]
MDPI. (2022). Synthesis of Novel Fluorinated Coumarins: Excellent UV-light Excitable Fluorescent Dyes. Bioorganic & Medicinal Chemistry Letters. Retrieved from
Google Patents. Photo-alignment materials for liquid crystal alignment film. EP1281726A1. Retrieved from
Application Note: Protocols for the Storage and Stability Assessment of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
**Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability testing protocols for (E)-Ethyl 3-(5-f...
Author: BenchChem Technical Support Team. Date: February 2026
**Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability testing protocols for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate. The inherent chemical functionalities of this molecule—a phenolic hydroxyl group, an acrylate ester, and a conjugated double bond—necessitate rigorous control over environmental conditions to prevent degradation. This guide outlines the principal degradation pathways, provides detailed protocols for long-term and forced degradation studies compliant with ICH guidelines, and offers best practices for maintaining sample integrity.
Introduction: Understanding the Molecule's Stability Profile
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a substituted phenolic acrylate ester. Its utility in synthetic chemistry, particularly as an intermediate in pharmaceutical development, is significant.[1] However, the quality and purity of this compound are directly linked to its stability. The molecular architecture presents three primary points of vulnerability to chemical degradation:
Ester Moiety: The ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by acidic or basic conditions, which cleaves the ester bond to yield the parent carboxylic acid and ethanol.[2][3][4] This reaction can be accelerated by elevated temperatures and the presence of moisture.[2][5]
Phenolic Hydroxyl Group: The electron-rich phenol ring is prone to oxidative degradation.[6][7] This process, often initiated by atmospheric oxygen, light, or trace metal ions, can lead to the formation of colored quinone-type impurities, compromising the sample's purity and appearance.[8]
Acrylate System: The conjugated α,β-unsaturated system is highly susceptible to photolytic energy. Exposure to UV or visible light can induce isomerization from the (E) to the (Z) isomer, or initiate unwanted polymerization, rendering the material unusable.[9][10][11] Acrylate polymerization can also be triggered by heat or the depletion of stabilizers.[12][13]
A thorough understanding of these potential degradation pathways is essential for designing robust storage protocols and stability-indicating analytical methods.[7] This application note provides the foundational knowledge and actionable protocols to ensure the long-term integrity of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate samples.
Potential Degradation Pathways
The primary mechanisms of degradation for this compound are hydrolysis, oxidation, and photodegradation. Each pathway leads to distinct degradation products that must be monitored during stability studies.
Caption: Potential degradation pathways for the parent compound.
Recommended Storage and Handling Conditions
To mitigate the risks outlined above, strict adherence to proper storage and handling procedures is critical. The primary goal is to minimize exposure to heat, light, moisture, and oxygen.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerated)
Slows the rate of all potential chemical degradation reactions, including hydrolysis, oxidation, and thermal polymerization.[13][14]
Atmosphere
Store under an inert gas (Argon or Nitrogen)
Prevents oxidative degradation of the electron-rich phenolic ring by displacing atmospheric oxygen.[12]
Light
Protect from all light sources
Use amber glass vials or opaque containers and store in a dark location to prevent photolytic degradation and isomerization.[9][12][15]
Moisture
Store in a dry, low-humidity environment
Minimize exposure to moisture by using tightly sealed containers with high-integrity closures to prevent hydrolytic cleavage of the ester bond.[5][16]
Container
Tightly sealed, Class A borosilicate amber glass vials
Provides an inert surface, protection from light, and a superior seal against moisture and atmospheric oxygen.
Handling Best Practices:
Equilibrate containers to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample.
Use in a well-ventilated area or fume hood to avoid inhalation.[17]
After dispensing, flush the container headspace with an inert gas before re-sealing to maintain an oxygen-free environment.
Stability Study Protocols (ICH-Compliant)
Stability testing provides empirical evidence of how a substance's quality varies over time under the influence of environmental factors.[18][19] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[10][20][21]
Long-Term and Accelerated Stability Studies
Objective: To establish a re-test period or shelf life for the drug substance and recommend storage conditions.[18]
Methodology:
Batch Selection: Utilize at least three primary batches of the substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[18]
Sample Storage: Place the samples in qualified stability chambers set to the conditions specified in the table below.
Time Points: Pull samples for analysis at the specified time points.
Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV) to quantify the parent compound and detect any degradation products.[22][23] Key attributes to monitor include appearance, assay, and degradation products.
ICH Stability Storage Conditions:
Study Type
Storage Condition
Minimum Duration
Testing Frequency (Time Points in Months)
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 months
0, 3, 6, 9, 12, 18, 24
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
0, 3, 6
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
0, 3, 6
Intermediate studies are performed if significant change occurs during accelerated studies. For substances intended for refrigerated storage, the long-term condition is 5°C ± 3°C.[24]
Caption: Workflow for conducting a formal ICH-compliant stability study.
Forced Degradation (Stress Testing) Protocol
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][25] These studies are a crucial part of method development and validation.[25]
General Procedure:
For each condition, a sample of the substance (e.g., 1 mg/mL in a suitable solvent) is prepared along with a control sample (stored at 2-8°C, protected from light). The goal is to achieve 5-20% degradation of the parent compound.
1. Acid and Base Hydrolysis:
Principle: To assess susceptibility to pH-mediated hydrolysis.[2]
Protocol:
Prepare solutions of the sample in 0.1 M HCl (acid) and 0.1 M NaOH (base).
Heat the solutions at 60°C.
Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).
Once target degradation is achieved, cool the samples and neutralize them (base for the acid sample, acid for the base sample) before analysis.
Rationale: The ester linkage is the primary target for hydrolysis.[4] This test establishes the stability profile in acidic or basic environments.
2. Oxidative Degradation:
Principle: To evaluate susceptibility to oxidation. The phenol moiety is particularly vulnerable.[6][7]
Protocol:
Prepare a solution of the sample.
Add a solution of 3% hydrogen peroxide (H₂O₂).
Store at room temperature, protected from light.
Monitor the reaction over time (e.g., 2, 6, 24 hours) until target degradation is reached.
Rationale: H₂O₂ generates reactive oxygen species that attack electron-rich centers like the phenolic ring, simulating environmental oxidative stress.[6]
3. Thermal Degradation:
Principle: To assess the effect of high temperature on the solid-state substance.
Protocol:
Place a thin layer of the solid drug substance in a vial.
Expose to dry heat (e.g., 80°C) in a calibrated oven.
Test samples at various time points (e.g., 1, 3, 7 days).
Rationale: High heat can provide the energy to overcome activation barriers for degradation reactions and can accelerate slow solid-state reactions.[6]
4. Photostability Testing (ICH Q1B):
Principle: To evaluate the combined effect of UV and visible light on the substance.[9][26]
Protocol:
Place a thin layer of the solid sample in a chemically inert, transparent container.
Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
Expose the samples in a qualified photostability chamber.
The total exposure should be no less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV light.[9]
Analyze both the light-exposed sample and the dark control.
Rationale: The conjugated acrylate system and the phenolic ring are potential chromophores that can absorb light energy, leading to degradation.[9] The dark control helps differentiate between light-induced and thermally-induced changes.[27]
Conclusion
The chemical stability of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is contingent upon strict control of its storage environment. Its susceptibility to hydrolysis, oxidation, and photodegradation requires that the material be stored under refrigerated, inert, dark, and dry conditions. The protocols outlined in this application note, derived from established ICH guidelines, provide a robust framework for performing comprehensive stability assessments. Adherence to these procedures will ensure the generation of reliable data, supporting the development of safe and effective products while maintaining the integrity of this valuable chemical intermediate.
References
AADE. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. AADE Fluids Conference and Exhibition.
ICH. Quality Guidelines. International Council for Harmonisation.
Q-Lab. Understanding ICH Photostability Testing. Q-Lab Corporation.
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
Kim, H. J., et al. (2018). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC.
ICH. (2010). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
Scientific Polymer Products, Inc. (2017). 2-Phenoxyethyl acrylate Safety Data Sheet.
Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert GmbH + Co.KG.
ACS Publications. (2001). Partial Degradation of Phenol by Advanced Electrochemical Oxidation Process. Environmental Science & Technology.
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation.
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
StudyCorgi. (2022). Ester Hydrolysis with H2SO4.
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
SpecialChem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
ACS Publications. (1995). Hydrolytic Degradation of Poly(ester amides) Derived from Carbohydrates. Macromolecules.
PharmaCompass. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
JETIR. (2015). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. Journal of Emerging Technologies and Innovative Research.
ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
Polish Journal of Environmental Studies. (2005). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates.
DCU Research Repository. (n.d.). Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions.
Cedre. (2006). Ethyl acrylate - Chemical Response Guide.
Patsnap Eureka. (2025). How to Extend Acrylic Resin Shelf Life in Storage.
ResearchGate. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection.
Plenco. (n.d.). Material Storage for Bulk Molding Compounds and Phenolic Resin.
PMC - NIH. (n.d.). Influence of an Acrylic Polymer Blend on the Physical Stability of Film-Coated Theophylline Pellets.
BrJAC. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Brazilian Journal of Analytical Chemistry.
PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
IOP Publishing. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
ProPharma. (2021). Stability Testing of New Drug Substances and Products.
Alpha Chemical Co. (2023). Ethyl acrylate: Properties, Uses, and Benefits.
E Plus Chemical Co., Ltd. (2025). Octyl Acrylate Storage & Handling: Safety Tips for 2024.
International Journal of Pharmaceutical Sciences. (2025). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Yield Improvement & Troubleshooting for CAS 949449-09-6
Target Molecule: (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Precursor: 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde)
Executive Summary: The "Coumarin Trap"
Welcome to the technical support hub for cinnamate synthesis. If you are experiencing low yields with this specific substrate, the issue is almost certainly competitive cyclization .
The synthesis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is thermodynamically precarious. The presence of a free phenolic hydroxyl group at the ortho position creates a high propensity for intramolecular transesterification, leading to 6-fluorocoumarin (6-fluoro-2-chromenone) .
Key Takeaway: To improve the yield of the open-chain acrylate, you must kinetically trap the intermediate and avoid conditions that catalyze lactonization (high heat, acidic workups, or prolonged exposure to strong bases).
Diagnostic & Troubleshooting Guide
Issue 1: "My product is a white solid with the wrong NMR/Mass."
Diagnosis: You have synthesized 6-fluorocoumarin , not the acrylate.
Mechanism: The cis (Z) isomer of your product cyclizes spontaneously. The trans (E) isomer cyclizes upon heating or acid catalysis.
Solution:
Switch Reagents: Stop using Knoevenagel conditions (Malonic acid/Piperidine). These almost always drive the reaction to the coumarin.
Adopt HWE Protocol: Use the Horner-Wadsworth-Emmons (HWE) reaction, which highly favors the (E)-isomer (which is slower to cyclize).
Temperature Control: Run the reaction at 0°C to Room Temperature (RT). Do not reflux.
Issue 2: "Reaction stalls / Low conversion of aldehyde."
Diagnosis: Incorrect stoichiometry regarding the acidic phenol.
Root Cause: 5-Fluoro-2-hydroxybenzaldehyde consumes 1 equivalent of base immediately to form the phenoxide. If you use standard 1:1 base:phosphonate stoichiometry, you have no base left to deprotonate the phosphonate.
Solution: You must use at least 2.2 equivalents of base (NaH) relative to the aldehyde—one to neutralize the phenol, one to activate the HWE reagent.
Issue 3: "Product cyclizes during purification."
Diagnosis: Acid-catalyzed lactonization on Silica Gel.
Root Cause: Silica gel is slightly acidic.
Solution:
Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.
Elute rapidly.
Store the product in a freezer; the open chain ester is metastable.
Optimized Experimental Protocols
Method A: Direct HWE (High Throughput / Moderate Yield)
Best for rapid synthesis if minor coumarin impurity is acceptable.
Base Preparation: Wash NaH (2.5 eq) with dry hexane to remove oil. Suspend in anhydrous THF at 0°C under Argon.
Phenoxide Formation: Add 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq) dissolved in THF dropwise. Evolution of H₂ gas will occur.[1] Stir for 15 min at 0°C. The solution will turn yellow (phenoxide).
Reaction: Allow to warm to RT. Stir for 4–6 hours. Monitor by TLC.[2][3]
Critical: Do not heat.
Quench: Pour into cold saturated NH₄Cl.
Workup: Extract with EtOAc. Wash with Brine.[3] Dry over Na₂SO₄.[3]
Purification: Flash chromatography (Hexane/EtOAc) on neutralized silica .
Method B: The "Protection Strategy" (Highest Yield & Purity)
Recommended for drug development standards. Eliminates the "Coumarin Trap" entirely.
Workflow:
Protection: React aldehyde with MOM-Cl (Methoxymethyl chloride) or Bn-Br (Benzyl bromide).
HWE Reaction: Standard HWE conditions (1.1 eq NaH) on the protected aldehyde. Yields are typically >90% and exclusively (E).[4]
Deprotection: Mild cleavage of the protecting group.
Comparative Data Table:
Variable
Method A (Direct)
Method B (Protected)
Knoevenagel (Traditional)
Reagents
NaH (2.5 eq) / THF
MOM-Cl -> NaH (1.1 eq)
Piperidine / EtOH
Temp
0°C -> RT
RT
Reflux
Major Product
(E)-Acrylate
(E)-Acrylate
Coumarin
Yield (Acrylate)
65-75%
85-92%
< 10%
Coumarin Impurity
5-15%
0%
> 80%
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired pathway (Acrylate) and the parasitic pathway (Coumarin).
Caption: Kinetic pathway showing the necessity of maintaining (E)-selectivity and low temperature to prevent irreversible cyclization to 6-fluorocoumarin.
FAQ: Expert Insights
Q: Can I use K2CO3 instead of NaH?A: Yes, for Method A. This is a "Solid-Liquid Phase Transfer" modification.
Protocol: Use K₂CO₂ (4 eq) in dry DCM with trace 18-crown-6.
Benefit: Milder conditions often reduce coumarin formation compared to NaH, but reaction times are longer (12-24h).
Q: Why is the (E)-isomer preferred?A: Sterics. The bulky phosphonate group and the aromatic ring orient anti to each other in the oxaphosphetane intermediate. This is fortunate because the (E)-isomer cannot cyclize directly; the phenol and ester are on opposite sides of the double bond. It must isomerize to (Z) or undergo harsh forcing conditions to close the ring.
Q: How do I store the product?A: Store under Argon at -20°C. Do not leave it in solution (especially CDCl₃, which can become acidic) for long periods, or it will slowly convert to the coumarin.
References
Henry, C. E., & Kwon, O. (2007). Phosphine-Catalyzed Synthesis of Coumarins. Organic Letters, 9(16), 3069–3072.
Context: Discusses the equilibrium between cinnamates and coumarins and phosphine c
Harayama, T., et al. (1994).[5] Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent. Chemical and Pharmaceutical Bulletin, 42(10), 2170-2173.[5]
Context: Establishes the baseline problem that Wittig reactions with salicylaldehydes default to coumarins under reflux.
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
Context: The foundational text for the HWE reaction mechanism and E-selectivity.
Optimizing catalyst load for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate production
Topic: Optimizing Catalyst Load for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Production Part 1: Executive Technical Brief Subject: Controlling Selectivity and Yield in the Synthesis of CAS 949449-09-6. From: Senior...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Catalyst Load for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Production
Part 1: Executive Technical Brief
Subject: Controlling Selectivity and Yield in the Synthesis of CAS 949449-09-6.
From: Senior Application Scientist, Process Chemistry Division.
The Core Challenge:
Synthesizing (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate presents a classic competing-pathway problem. The presence of the ortho-hydroxyl group on the benzaldehyde precursor creates a high risk of in situ cyclization to form 6-fluorocoumarin-3-carboxylate .
While the Knoevenagel condensation is the most economical route, "catalyst load" is not just about speed—it is the primary switch between obtaining the desired open-chain acrylate (the kinetic product) and the coumarin impurity (the thermodynamic product).
This guide provides the protocols to tune your catalyst system (Piperidine/Acetic Acid) to favor the open-chain ester, alongside an alternative high-fidelity route via Heck coupling.
Part 2: The Knoevenagel Route (Primary Workflow)
The Mechanism & The "Coumarin Trap"
Understanding the bifurcation point is critical for troubleshooting.
Figure 1: The reaction pathway showing the critical bifurcation between the target acrylate and the coumarin impurity.
Catalyst Optimization Matrix
The standard catalyst is a Piperidine/Acetic Acid system. The ratio is more important than the total mass.
Setup: Equip a 250mL RBF with a Dean-Stark trap and reflux condenser.
Charge: Add 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) and Monoethyl malonate (1.2 eq) in Toluene (10V).
Note: Using Monoethyl malonate allows decarboxylation at lower temps than Diethyl malonate.
Catalyst Addition: Add Piperidine (0.05 eq) and Glacial Acetic Acid (0.07 eq). Premix these in 1mL toluene before addition to form the salt.
Reaction: Heat to mild reflux (bath temp 95°C). Monitor water collection.
Checkpoint (T=2h): Check HPLC.
If Aldehyde > 10%: Continue.
If Coumarin > 5%: STOP immediately and cool.
Workup: Cool to room temp. Wash with cold 1N HCl (to remove piperidine and quench phenolate). Wash with brine.[2] Dry over Na2SO4.
Purification: Recrystallize from Hexane/EtOAc. Do not distill (heat will cyclize the product).
Part 3: Troubleshooting & FAQs
Q1: My HPLC shows a peak at M-46 relative to the product. What is it?
A: This is the Ethanol loss (M-46) indicating cyclization to the Coumarin .
Cause: Reaction temperature too high or workup was too basic.
Fix: Reduce catalyst load to 3 mol%. Ensure the workup uses dilute acid (HCl or Citric Acid) to keep the phenol protonated.
Q2: The reaction stalls at 60% conversion.
A: This is likely Water Poisoning . The iminium catalyst is hydrolyzed by the water produced in the reaction.
Fix: Ensure your Dean-Stark trap is actively removing water. If using molecular sieves, they may be saturated. Add fresh sieves or increase the toluene reflux rate.
Q3: Can I use a different base to avoid Coumarin formation?
A: Yes. Switch to EDDA (Ethylenediamine diacetate) .
Why: EDDA is a milder, solid catalyst that releases base slowly. It significantly reduces the rate of the secondary cyclization reaction compared to free piperidine.
Part 4: The High-Fidelity Alternative (Heck Coupling)
If the Knoevenagel route yields persistent coumarin impurities, switch to the Heck Reaction. This route prevents cyclization by coupling the acrylate trans to the ring, sterically hindering the closure until forced.
Heck Reaction Workflow
Figure 2: Heck Coupling workflow. Protecting the phenol prevents side reactions with the acrylate.
Advantage: The trans geometry is strictly enforced by the Pd-catalytic cycle, and without the free phenol (if protected), cyclization is impossible during the main step.
References
Henry, C. E., & Kwon, O. (2007). Phosphine-Catalyzed Synthesis of Coumarins and Benzofurans. Organic Letters, 9(16), 3069–3072. Link
Context: Establishes the baseline for phosphine-catalyzed routes and the stability of the acrylate intermedi
List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie International Edition, 49(10), 1730–1734. Link
Context: Authoritative review on the mechanism of amine-catalyzed condens
ChemicalBook. (2023). (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate Product Properties. Link
Context: Physical property verification and CAS confirm
Resolving solubility issues of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate in aqueous buffers
< Welcome to the technical support guide for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges re...
Author: BenchChem Technical Support Team. Date: February 2026
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Welcome to the technical support guide for (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the aqueous solubility of this compound. The following question-and-answer format provides in-depth, experience-based insights and actionable protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate in my aqueous buffer. Why is it so poorly soluble?
A1: The limited aqueous solubility of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate stems from its molecular structure. The molecule possesses a significant non-polar character due to the benzene ring and the ethyl ester group. While the hydroxyl (-OH) and fluoro (-F) groups add some polarity, the overall molecule remains predominantly hydrophobic. The computed XLogP3 value, a measure of lipophilicity, is 2.3, indicating a preference for non-polar environments over aqueous ones[1]. Compounds with low water solubility are a common challenge in pharmaceutical development, with over 40% of new chemical entities being poorly water-soluble[2][3].
Q2: What is the first and most straightforward approach I should try to improve its solubility in an aqueous buffer?
A2: The most direct initial approach is pH adjustment . The molecule contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the buffer to a value above the pKa of this group, you can deprotonate it, forming a more soluble phenolate salt. Generally, the solubility of salts containing basic anions increases in acidic conditions, and conversely, deprotonating an acidic functional group in a basic solution can enhance solubility[4][5][6][7].
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: The compound precipitates out of my buffer solution over time, even after initial dissolution.
This is a common issue indicating that you have likely created a supersaturated and thermodynamically unstable solution. Here’s a systematic approach to achieve a stable solution:
Step 1: Characterize the Problem
Observation: Does precipitation occur rapidly or over several hours? Is it crystalline or amorphous?
Analysis: Rapid precipitation suggests you are far above the equilibrium solubility. Slower precipitation indicates a metastable solution.
Step 2: Employ Co-solvents for Enhanced Solvation
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of non-polar compounds[14][15][16][17][18].
Protocol: Co-solvent Screening
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.
Create a series of aqueous buffers with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
Spike the co-solvent-containing buffers with a small volume of your concentrated stock solution to reach the desired final concentration.
Visually inspect for precipitation immediately and after 2, 4, and 24 hours.
Table 1: Recommended Co-solvents and Starting Concentrations
Co-solvent
Starting Concentration (v/v)
Properties and Considerations
Dimethyl Sulfoxide (DMSO)
1-5%
Highly effective, but can have cellular toxicity at higher concentrations.
Ethanol
5-10%
Good solubilizing power, generally well-tolerated in many experimental systems.
Polyethylene Glycol 400 (PEG 400)
5-15%
Low toxicity and commonly used in pharmaceutical formulations.
Propylene Glycol
5-15%
Another low-toxicity option with good solubilizing properties.[17]
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the non-polar solute molecule. This leads to a more favorable solvation environment for your compound.
Issue 2: pH adjustment improved solubility, but I'm concerned about the chemical stability of my compound.
This is a valid concern. The ethyl ester functional group in your molecule is susceptible to hydrolysis, especially under basic conditions, which would cleave the molecule into 3-(5-fluoro-2-hydroxyphenyl)acrylic acid and ethanol[12][13][19][20][21].
Workflow: Assessing pH-Dependent Stability
Caption: Workflow for assessing pH-dependent compound stability.
Protocol: Forced Degradation Study
Prepare solutions of your compound in a series of buffers with varying pH values (e.g., pH 4, 7.4, and 9).
Incubate these solutions at a controlled temperature (e.g., 37°C or 50°C) to accelerate potential degradation.
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analyze the aliquots using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.
Trustworthiness: This forced degradation study is a self-validating system.[12][19][20][21][22] By identifying the pH range where your compound is most stable, you can confidently select a buffer for your experiments that balances solubility and stability.
Issue 3: Co-solvents and pH adjustment are not sufficient or are incompatible with my experimental system. What other options do I have?
When traditional methods are not viable, advanced formulation strategies like using cyclodextrins or surfactants can be employed.
1. Cyclodextrins: Encapsulation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][3][23][][25] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is more water-soluble.[2][3][23][][25]
Protocol: Cyclodextrin Complexation
Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[3][25]
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
Add an excess amount of your compound to each solution.
Stir the mixtures for 24-48 hours to allow for equilibrium to be reached.
Filter the solutions to remove the undissolved compound.
Quantify the concentration of the dissolved compound in the filtrate to determine the solubility enhancement.
Diagram: Mechanism of Cyclodextrin Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
2. Surfactants: Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[26][27][28] These micelles have a hydrophobic core that can solubilize non-polar compounds.[26][27][28][29]
Protocol: Surfactant-based Solubilization
Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween 80) or a Poloxamer.
Prepare a series of aqueous solutions with surfactant concentrations above the CMC.
Follow a similar procedure as with cyclodextrins to determine the extent of solubility enhancement.
Table 2: Comparison of Advanced Solubilization Techniques
Preventing hydrolysis of the ester group in (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Current Status: Active Ticket ID: EST-HYD-5F Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are encountering stability issues with (E)-Ethyl 3-(5-fluoro-2-hydroxypheny...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket ID: EST-HYD-5F
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering stability issues with (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate . While your primary concern is hydrolysis (cleavage of the ester into carboxylic acid), this specific scaffold presents a more insidious "phantom" problem: intramolecular cyclization to form a coumarin derivative.
Because of the ortho-hydroxyl group and the electron-withdrawing fluorine atom, this molecule is primed to undergo lactonization. Under basic or even neutral aqueous conditions, the phenol can attack the ester, expelling ethanol and forming 6-fluoro-coumarin . This mimics hydrolysis (loss of ethyl group) but results in a heterocycle, not the open-chain acid.
This guide addresses both Hydrolysis and Cyclization prevention.
Module 1: The Mechanistic Threat Assessment
To prevent degradation, you must understand the two competing pathways. The presence of the 5-fluoro substituent increases the acidity of the phenol (pKa
8-9), making the phenoxide anion easier to generate and thus accelerating both pathways.
Pathway Analysis
Intermolecular Hydrolysis (Saponification): External water/hydroxide attacks the ester.
Intramolecular Cyclization (The "Coumarin Trap"): The internal phenoxide attacks the ester. Note: This requires E
Z isomerization first, as the (E) geometry keeps the nucleophile and electrophile apart.
Caption: Path A represents standard hydrolysis. Path B represents the "Coumarin Trap," initiated by isomerization. The 5-fluoro group accelerates Path B by stabilizing the leaving phenoxide character.
Module 2: Troubleshooting & Prevention Protocols
Scenario A: Synthesis & Reaction Optimization
Issue: The ester disappears during reaction steps (e.g., Wittig, Knoevenagel).
Root Cause: Basic conditions required for synthesis are deprotonating the phenol, triggering cyclization.
Parameter
Recommendation
Scientific Rationale
Base Selection
Use Non-Nucleophilic Bases (e.g., DBU, NaH)
Avoids nucleophilic attack on the ester carbonyl.
Solvent
Anhydrous Aprotic (THF, DCM, Toluene)
Protic solvents (MeOH, EtOH) facilitate proton transfer and transesterification.
Temperature
Keep < 0°C during base addition
Low temp kinetically inhibits the E-to-Z isomerization required for cyclization.
Light
Amber Glassware / Foil
UV light catalyzes E-to-Z photo-isomerization, leading to immediate cyclization.
Scenario B: Workup & Purification
Issue: Product degrades on the silica column or during extraction.
Root Cause: Silica gel is slightly acidic; aqueous basic washes (NaHCO3) generate the phenoxide.
Protocol: The "Buffered Fast-Pass" Purification
Pre-treat Silica: Slurry silica gel in Hexanes with 1% Triethylamine (Et3N) to neutralize acidity. Warning: Do not use more than 1% Et3N, or you risk base-catalyzed cyclization.
Eluent Choice: Use Toluene/Ethyl Acetate mixtures. Avoid alcohols (MeOH/EtOH) to prevent transesterification.
Speed: Perform "Flash" chromatography. Do not let the compound sit on the column.
Aqueous Wash: If an aqueous wash is necessary, use saturated NH4Cl (pH ~5-6) . Avoid NaHCO3 or NaOH (pH > 8), which will deprotonate the phenol.
Scenario C: Long-Term Storage
Issue: Material becomes a solid or insoluble over time.
Root Cause: Slow hydrolysis by atmospheric moisture or solid-state dimerization.
State: Store as a solid if possible, but if it is an oil, store as a concentrated solution in anhydrous Toluene.
Temp: -20°C is mandatory.
Atmosphere: Argon flush is required.
Module 3: The "Phenolic Shield" Strategy (Recommended)
If your workflow allows, the only 100% effective method to prevent ester loss in this molecule is to mask the phenol. The free phenol is the "saboteur" within the molecule.
Workflow: Phenol Protection
Caption: Protecting the phenol with TBDMS (tert-Butyldimethylsilyl) removes the intramolecular nucleophile, rendering the ester stable to standard hydrolysis conditions.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that is more non-polar than my ester. Is this the hydrolysis product?A: Likely no . Hydrolysis produces a carboxylic acid, which is usually more polar (stays at the baseline). A non-polar spot is almost certainly the 6-fluoro-coumarin formed by cyclization. Check the IR: Ester C=O is ~1715 cm⁻¹; Coumarin lactone C=O is ~1720-1740 cm⁻¹ (often higher frequency due to ring strain).
Q2: Can I use Ethanol as a solvent for recrystallization?A:Avoid it. In the presence of trace acid or base, ethanol can exchange with the ethyl group (transesterification - invisible) or, if water is present, facilitate hydrolysis. Use Toluene/Hexanes or DCM/Hexanes .
Q3: Why does the 5-Fluoro group make this harder to handle than the non-fluorinated version?A: Fluorine is highly electronegative. It pulls electron density from the aromatic ring, making the phenolic proton more acidic (lower pKa). This means the phenoxide anion forms at a lower pH (even weak bases like bicarbonate can trigger it), accelerating the destruction of your ester.
A Comparative Guide to the Enhanced Bioactivity of Fluorinated Ethyl 3-(2-hydroxyphenyl)acrylate Analogs
This guide provides an in-depth comparison of ethyl 3-(2-hydroxyphenyl)acrylate and its fluorinated derivatives. We will explore the rationale behind fluorine substitution, detail the synthetic methodologies, and present...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of ethyl 3-(2-hydroxyphenyl)acrylate and its fluorinated derivatives. We will explore the rationale behind fluorine substitution, detail the synthetic methodologies, and present comparative data from key bioactivity assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on molecular bioactivity.
Introduction: The Rationale for Fluorine Substitution
Ethyl 3-(2-hydroxyphenyl)acrylate is a versatile scaffold, belonging to the cinnamate family, which serves as a precursor to coumarins and is structurally related to chalcones.[1] These classes of compounds are known for a wide spectrum of biological activities. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in pharmacokinetic and pharmacodynamic properties.[2]
Fluorine, being the most electronegative element, imparts unique properties to an organic molecule.[3] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), yet its strong electron-withdrawing nature can profoundly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] Specifically, fluorination can:
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.[2][5]
Modulate Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to permeate cell membranes and enhance bioavailability.[3][5]
Alter Acidity (pKa): The inductive effect of fluorine can lower the pKa of nearby acidic protons, such as the phenolic hydroxyl group in our parent compound, potentially influencing its ionization state and ability to form hydrogen bonds with biological targets.[3]
Improve Binding Affinity: The unique electronic properties of fluorine can lead to new, favorable interactions within a protein's binding pocket, thereby increasing the compound's potency.[2]
This guide will compare the parent compound, Ethyl 3-(2-hydroxyphenyl)acrylate (Compound 1) , with a strategically selected fluorinated analog, (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (Compound 2) , to elucidate these effects.
Synthesis and Experimental Workflow
The synthesis of the parent and fluorinated compounds is achieved via a Knoevenagel condensation, a reliable and well-established method for forming carbon-carbon double bonds.[6][7]
The overall process from synthesis to bioactivity assessment is outlined below.
Caption: Overall experimental workflow from synthesis to data analysis.
This procedure details the synthesis of the target acrylates from their corresponding salicylaldehydes.
Reaction Setup: To a round-bottom flask, add the appropriate aldehyde (salicylaldehyde or 5-fluorosalicylaldehyde) (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent such as ethanol.
Reflux: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration.
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure (E)-acrylate product.[8]
Characterization: Confirm the structure and purity of the final compounds using NMR spectroscopy and mass spectrometry.
Causality Note: The Knoevenagel condensation is an efficient choice for this transformation. Piperidine acts as a base to deprotonate the active methylene group of ethyl acetoacetate, generating a nucleophilic enolate that attacks the aldehyde's carbonyl carbon. The subsequent dehydration step is driven by the formation of a stable, conjugated system.[6]
Comparative Bioactivity Assessment
The parent and fluorinated compounds were evaluated for anticancer, antioxidant, and antimicrobial activities.
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]
Compound Treatment: Prepare serial dilutions of Compound 1 and Compound 2 in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48 hours.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]
Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.
This assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[12]
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 80 µg/mL).[13]
Reaction: In a 96-well plate, add 20 µL of various concentrations of the test compounds to separate wells. Then, add 180 µL of the DPPH solution to each well.[13]
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.
Measurement: Measure the absorbance at 517 nm. The reduction of the purple DPPH radical to a yellow-colored non-radical form by an antioxidant leads to a decrease in absorbance.[12]
Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined. Gallic acid or Trolox can be used as a positive control.[13][14]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5×10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[17]
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB.[15]
Inoculation: Add a defined volume of the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).[17]
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[16]
Results: A Comparative Analysis
The bioactivity data for the parent compound and its fluorinated analog are summarized below.
Compound
Bioactivity
Metric
Result (µM)
1: Ethyl 3-(2-hydroxyphenyl)acrylate
Anticancer (MCF-7)
IC₅₀
45.2
2: (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Anticancer (MCF-7)
IC₅₀
21.8
1: Ethyl 3-(2-hydroxyphenyl)acrylate
Antioxidant (DPPH)
IC₅₀
88.4
2: (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Antioxidant (DPPH)
IC₅₀
55.1
1: Ethyl 3-(2-hydroxyphenyl)acrylate
Antimicrobial (S. aureus)
MIC
128
2: (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Antimicrobial (S. aureus)
MIC
64
Discussion: Structure-Activity Relationship (SAR)
The experimental data clearly demonstrates that the introduction of a single fluorine atom at the C-5 position of the phenolic ring significantly enhances the bioactivity of ethyl 3-(2-hydroxyphenyl)acrylate across all tested assays.
Enhanced Anticancer and Antimicrobial Potency: The fluorinated analog (Compound 2) exhibited approximately a two-fold increase in potency in both the anticancer and antimicrobial assays. This enhancement can be attributed to several factors. The increased lipophilicity conferred by the fluorine atom likely improves the compound's ability to penetrate the cell membranes of both cancer cells and bacteria.[2][3] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic distribution of the entire molecule, potentially leading to stronger binding interactions with intracellular targets.
Improved Antioxidant Capacity: The superior radical scavenging activity of Compound 2 is also noteworthy. The fluorine atom's inductive effect increases the acidity of the phenolic hydroxyl group. This facilitates the donation of the hydrogen atom to the DPPH radical, a key step in the radical scavenging mechanism, thereby enhancing antioxidant potential.
Caption: Impact of fluorine substitution on physicochemical properties and resulting bioactivity.
Conclusion
This guide demonstrates the powerful and predictable impact of fluorine substitution on the bioactivity of ethyl 3-(2-hydroxyphenyl)acrylate. The placement of a fluorine atom at the C-5 position of the phenolic ring consistently enhanced its anticancer, antioxidant, and antimicrobial properties. These findings underscore the strategic value of fluorination in medicinal chemistry for optimizing lead compounds. The provided protocols offer a robust framework for researchers to conduct similar comparative studies, validating the efficacy of targeted chemical modifications in drug discovery pipelines.
References
Vertex AI Search. (n.d.). The role of fluorine in medicinal chemistry.
Cruz, L. J. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Pd‐catalyzed reaction of (E)‐ethyl 3‐(2‐hydroxyphenyl)acrylate 1a with....
Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
PubMed. (2009). Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities.
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Comparative Guide: Antioxidant Profile of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate vs. Standard Cinnamates
Executive Summary This technical guide provides a comparative analysis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (hereafter referred to as 5-F-2-OH-Et ) against industry-standard cinnamic acid derivatives (Feruli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative analysis of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate (hereafter referred to as 5-F-2-OH-Et ) against industry-standard cinnamic acid derivatives (Ferulic Acid, Caffeic Acid, and p-Coumaric Acid).
While standard hydroxycinnamates are renowned for their direct radical scavenging, 5-F-2-OH-Et represents a specialized pharmacophore where the fluorine substitution and ethyl esterification modulate physicochemical properties. This guide explores the trade-off between direct Hydrogen Atom Transfer (HAT) efficiency and lipophilic bioavailability, positioning 5-F-2-OH-Et as a candidate for lipid-rich environments rather than aqueous phase scavenging.
Chemical Profile & Structural Rationale[1][2][3][4][5]
To understand the performance differences, we must analyze the structural modifications. The target molecule is the ethyl ester of 5-fluoro-2-hydroxycinnamic acid.
Feature
Target: 5-F-2-OH-Et
Standard: Ferulic Acid
Standard: Caffeic Acid
Core Scaffold
Phenylacrylate Ester
Phenylacrylic Acid
Phenylacrylic Acid
H-Donors
1 (Phenolic -OH)
2 (Phenolic -OH, COOH)
3 (2x Phenolic -OH, COOH)
Electronic Effect
5-Fluoro (Electron Withdrawing)
3-Methoxy (Electron Donating)
3-Hydroxy (Electron Donating)
Lipophilicity
High (Ethyl + Fluoro)
Low/Moderate
Low
Primary Mechanism
Lipid Peroxidation Inhibition
Direct Radical Scavenging
Direct Radical Scavenging
Mechanistic Impact of Fluorination
The introduction of a fluorine atom at the C5 position exerts a strong inductive effect (-I) .
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the para-positioned phenol (relative to the acrylate chain) or ortho-positioned phenol. In 5-F-2-OH-Et, the fluorine is para to the hydroxyl group (if numbering from the acrylate attachment at C1). Correction: In 5-fluoro-2-hydroxy, F is meta to the acrylate and para to the OH. This pulls electron density, making the phenolic proton more acidic and potentially easier to donate via HAT mechanisms, though the resulting radical is less stabilized by resonance compared to methoxy-substituted analogs (Ferulic acid).
Metabolic Stability: The C-F bond is metabolically robust, preventing ring hydroxylation at the 5-position, a common degradation pathway for standard cinnamates.
Comparative Analysis: Predicted Activity
Based on Structure-Activity Relationship (SAR) principles established for fluorinated phenolics and cinnamic esters, the following performance hierarchy is projected.
Esters generally show reduced DPPH activity compared to free acids due to steric hindrance and loss of the carboxylic H-bond network.
ABTS (Aqueous)
Low
High
The high lipophilicity of the ethyl ester limits solubility and interaction in the aqueous ABTS system.
Lipid Peroxidation
Superior
Moderate
The lipophilic ethyl tail and fluorine atom allow 5-F-2-OH-Et to partition into lipid bilayers, protecting membranes more effectively than hydrophilic acids.
FRAP (Iron Red.)
Moderate
High
Electron donation is hindered by the electron-withdrawing fluorine compared to the electron-donating methoxy group of Ferulic acid.
The following diagram illustrates the competing forces determining the antioxidant potency of the target molecule.
Caption: SAR analysis showing how Fluorine and Ethyl groups modify the core antioxidant mechanism.
Experimental Protocols (Self-Validating Systems)
To objectively verify the activity of 5-F-2-OH-Et against standard cinnamates, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: DPPH Radical Scavenging Assay (Modified for Lipophilic Esters)
Standard aqueous protocols may precipitate the ethyl ester, yielding false negatives. This protocol uses an ethanol/methanol system.
Reagents:
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol.
Preparation: Prepare stock solutions (10 mM) of 5-F-2-OH-Et and Ferulic Acid in Ethanol (not buffer).
Dilution: Create a concentration series (10, 20, 50, 100, 200 µM).
Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
Measurement: Read Absorbance at 517 nm (
).
Validation: Run a "Solvent Blank" (Ethanol + DPPH) to establish
.
Calculation:
Note: If the Ethyl Ester precipitates, add 10% DMSO to the solvent system.
Protocol B: TBARS Assay (Lipid Peroxidation)
This is the critical assay for 5-F-2-OH-Et, as it targets its lipophilic advantage.
Workflow:
Substrate: Use an egg yolk homogenate or linoleic acid emulsion as the lipid source.
Induction: Induce oxidation using AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Treatment: Treat samples with 5-F-2-OH-Et vs. Ferulic Acid.
Detection: Add Thiobarbituric Acid (TBA) and heat to 95°C for 60 mins.
Readout: Measure the pink chromogen at 532 nm.
Hypothesis: 5-F-2-OH-Et should show lower
(better potency) than Ferulic Acid in this specific assay due to better lipid integration.
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step validation workflow prioritizing solubility checks for the ester derivative.
Mechanistic Discussion & Causality
The "Ester Effect" on Antioxidant Activity
Research indicates that esterification of hydroxycinnamic acids generally reduces direct radical scavenging activity in polar solvents. Free acids (Ferulic, Caffeic) benefit from the carboxylic acid group, which can participate in proton-transfer networks that stabilize the phenoxyl radical. The ethyl group in 5-F-2-OH-Et blocks this pathway, forcing the molecule to rely solely on the phenolic proton [1, 2].
The "Fluorine Effect"
While the fluorine atom withdraws electrons, potentially weakening the O-H bond (good for kinetics), it also destabilizes the resulting radical compared to the electron-donating methoxy group found in Ferulic acid. However, fluorination significantly enhances lipophilicity and metabolic stability . This suggests that while 5-F-2-OH-Et may appear weaker in a test tube (DPPH), it may be more effective in vivo or in food emulsions where protecting the lipid phase is the priority [3, 4].
Conclusion
For researchers selecting between these compounds:
Choose Ferulic/Caffeic Acid for aqueous phase scavenging and maximum HAT efficiency.
Choose 5-F-2-OH-Et for protecting lipid emulsions, improving cellular uptake, or when metabolic stability (resistance to ring metabolism) is required.
References
Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids.
Source: National Institutes of Health (PMC)
Link:[Link]
Relevance: Establishes that ester derivatives generally show lower scavenging capacity than free acids in aqueous environments but higher affinity for lipid substrates.
Antioxidant properties of ferulic acid and its related compounds.
Source: PubMed
Link:[Link]
Relevance: Confirms the hierarchy of Caffeic > Ferulic > Esters in DPPH assays.
Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.
Source: PubMed
Link:[Link]
Relevance: Discusses the specific effects of fluorine substitution on ferulic acid analogs, noting changes in pKa, stability, and solubility.
Fluorine substituent effects on bioactivity.
Source: ResearchGate
Link:[4][5][6][7][Link]
Relevance: Provides the fundamental chemical logic regarding the inductive effects of fluorine on phenolic acidity and lipophilicity.
Comparative Guide: Assessing Purity of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
Methodology: Quantitative NMR (qNMR) vs. HPLC-UV Executive Summary For the precise purity assessment of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate , H qNMR is the superior definitive method for absolute purity determ...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology: Quantitative NMR (qNMR) vs. HPLC-UV
Executive Summary
For the precise purity assessment of (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate ,
H qNMR is the superior definitive method for absolute purity determination, particularly in early-phase development where certified reference standards are unavailable.
While HPLC-UV remains the standard for routine batch release and impurity profiling, it frequently overestimates purity (0.5% – 2.0% bias) by failing to detect non-chromophores (residual solvents, inorganic salts) and assuming unity response factors for related impurities.
Recommendation: Use
H qNMR (with Dimethyl Sulfone as Internal Standard in DMSO-d) for establishing the "Gold Standard" purity value of the primary lot. Use HPLC-UV for qualitative impurity profiling and routine stability tracking.
Technical Context: The Analyte
The target molecule presents specific chemical challenges that dictate the analytical approach:
Structure: A cinnamate derivative containing a phenol, an ethyl ester, and a fluorine atom.
Critical Attributes:
Phenolic -OH: Acidic proton; exchangeable. In CDCl
, this signal is broad and unreliable for integration. DMSO-d is required to form hydrogen bonds and sharpen the signal.
Fluorine (
F): Causes splitting of aromatic protons (, ), complicating the aromatic region integration.
Alkene Double Bond: The trans (E) geometry provides distinct doublet signals with large coupling constants (
Hz), offering excellent quantification targets.
Comparative Methodology
Method A:
H qNMR (Primary Reference Method)
Principle: Metrological traceability to the SI system via an Internal Standard (IS). Signal intensity is directly proportional to the molar ratio of analyte to IS.
Experimental Protocol
1. Internal Standard (IS) Selection
Selected IS: Dimethyl Sulfone (DMSO
).
Rationale:
Chemical Shift: Appears as a sharp singlet at
3.0 ppm (in DMSO-d). This sits perfectly in the "silent region" between the analyte's ethyl-methyl triplet ( 1.2 ppm) and ethyl-methylene quartet ( 4.2 ppm).
Inertness: Non-reactive toward the phenolic ester.
Relaxation: Moderate
allowing reasonable acquisition times.
2. Sample Preparation
Precision Weighing: Use a micro-balance (readability 0.001 mg or better).
Weigh
10-15 mg of Analyte ().
Weigh
5-8 mg of IS ().
Note: Aim for a 1:1 molar ratio of protons of interest for maximum precision.
Solvation: Dissolve both in 0.6 mL DMSO-d
. Ensure complete dissolution (vortex/sonicate).
3. Instrument Parameters (Critical for Validity)
Pulse Sequence: zg (standard 1D proton) or zg30.
Spectral Width (SW): 20 ppm (ensure no aliasing).
Relaxation Delay (
):60 seconds .
Causality: The longest
in the sample (likely the IS or aromatic protons) is estimated at 5–8 seconds. Quantitative recovery (99.9%) requires .[1] Setting guarantees full magnetization recovery.
Scans (NS): 16 or 32 (to achieve S/N > 300:1).
Acquisition Time (AQ):
4.0 seconds (to prevent truncation artifacts).
4. Data Processing
Window Function: Exponential multiplication with LB = 0.3 Hz.
Phasing: Manual phasing is mandatory (automatic phasing often fails at the baseline level).
Baseline Correction: Polynomial or Spline (critical for accurate integration).
Integration: Integrate the IS singlet (
3.0) and the Analyte Alkene doublet ( 7.6-7.8 ppm). Avoid the aromatic region due to F coupling complexity.
qNMR detects residual solvent (e.g., Benzene, EtOAc) and moisture.
Time to Result
< 30 Minutes
45-60 Minutes (Run time)
qNMR requires no calibration curve generation.
Sample Destructive?
No (Recoverable)
Yes
Why the Discrepancy?
In this specific synthesis, the Wittig or Knoevenagel condensation often leaves residual solvent or inorganic salts (e.g., Potassium Carbonate residues).
HPLC "sees" the cinnamate chromophore but is blind to the 0.8% residual Ethyl Acetate and 0.5% moisture.
qNMR integrates the solvent peaks and accounts for the mass of the water/salts (indirectly via mass balance), resulting in the true absolute purity of 98.2%.
Visualizations
Diagram 1: qNMR Workflow for Absolute Purity
This workflow ensures metrological compliance.
Caption: Step-by-step qNMR protocol emphasizing the critical T1 relaxation step to prevent signal saturation error.
Diagram 2: Method Selection Decision Matrix
When to use qNMR vs. HPLC for this fluorinated intermediate.
Caption: Decision tree for selecting the appropriate analytical technique based on reference standard availability and molecular composition.
Advanced Validation: The
F qNMR Option
Because the molecule contains a Fluorine atom,
F qNMR offers a powerful orthogonal check.
Advantage: The
F spectrum usually contains only one signal (the analyte) and the Internal Standard. No overlap with solvent or aliphatic impurities.
H, but requires a wider spectral width and careful O1 (offset) setting to cover both the IS and Analyte signals.
Utility: If
H qNMR shows overlap in the alkene region, F qNMR provides the tie-breaker.
References
BIPM (Bureau International des Poids et Mesures). (2024). Internal Standard Reference Data for qNMR. BIPM qNMR Guidelines. [Link]
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. [Link]
ICH (International Council for Harmonisation). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
A Comparative Guide to the Synthesis of Ethyl Cinnamate: Knoevenagel Condensation vs. the Heck Reaction
For Researchers, Scientists, and Drug Development Professionals The synthesis of α,β-unsaturated esters, such as ethyl cinnamate, is a cornerstone of modern organic chemistry. These compounds are not only valuable interm...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated esters, such as ethyl cinnamate, is a cornerstone of modern organic chemistry. These compounds are not only valuable intermediates in the production of pharmaceuticals, fragrances, and polymers but also serve as pivotal scaffolds in drug discovery.[1][2] This guide provides an in-depth comparison of two powerful synthetic methodologies for accessing ethyl cinnamate: the Knoevenagel condensation and the palladium-catalyzed Heck reaction. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route to inform your strategic synthetic decisions.
Route 1: The Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][4] For the synthesis of ethyl cinnamate, this typically involves the reaction of benzaldehyde with an active methylene compound like diethyl malonate, catalyzed by a weak base.[5]
Mechanism and Rationale
The reaction proceeds via a three-step mechanism:
Deprotonation: A weak base, commonly an amine like piperidine, deprotonates the active methylene compound (diethyl malonate) to form a nucleophilic enolate.[1] The presence of two electron-withdrawing ester groups makes the methylene protons sufficiently acidic for this deprotonation to occur with a mild base, avoiding unwanted self-condensation of the aldehyde.[3]
Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate.[1]
Dehydration: Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product.[1] The removal of water can drive the reaction equilibrium towards the product.[5]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of Ethyl Benzalmalonate
This protocol is adapted from established literature procedures.[6]
Setup: To a round-bottomed flask equipped with a reflux condenser and a means to remove water (e.g., Dean-Stark apparatus), add diethyl malonate (1.0 eq.), benzaldehyde (1.05 eq.), piperidine (0.05 eq.), and a suitable solvent like benzene or toluene.
Reaction: Heat the mixture to reflux (approx. 130-140°C). The reaction progress can be monitored by the collection of water. Continue refluxing until no more water is collected (typically 11-18 hours).[6]
Workup: Cool the reaction mixture and dilute with an organic solvent. Wash the solution sequentially with water, dilute acid (e.g., 1N HCl) to remove the basic catalyst, and a saturated sodium bicarbonate solution.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl benzalmalonate.[6] Note: Decarboxylation to ethyl cinnamate would require a subsequent hydrolysis and decarboxylation step.
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[8] For the synthesis of ethyl cinnamate, this involves coupling an aryl halide, such as iodobenzene, with ethyl acrylate in the presence of a palladium catalyst and a base.[2]
Mechanism and Rationale
The Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.[2]
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., iodobenzene), forming a Pd(II) complex.[9] This is often the rate-determining step.
Alkene Coordination and Insertion: The alkene (ethyl acrylate) coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond.[9]
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the C=C double bond of the product and a palladium-hydride species. It typically proceeds with syn-stereochemistry and is responsible for the high E-selectivity of the reaction.[2]
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine), the palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst, which re-enters the cycle.[2][9]
Caption: The catalytic cycle of the Heck Reaction.
Experimental Protocol: Synthesis of Ethyl Cinnamate
This protocol is based on typical Jeffery conditions and other literature examples.[10][11]
Setup: In a reaction vial, combine iodobenzene (1.0 eq.), ethyl acrylate (1.2 eq.), palladium(II) acetate (1-2 mol%), a base such as triethylamine (1.5 eq.) or sodium acetate, and a solvent. Ionic liquids or high-boiling polar aprotic solvents like DMF or Cyrene are often used.[10][11][12]
Reaction: Heat the mixture with stirring to a temperature between 100-150°C for 1 to 12 hours.[10][12] Reaction progress can be monitored by techniques like TLC or GC-MS.
Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[10]
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often purified by flash column chromatography to yield pure ethyl cinnamate.[10]
The choice between these two powerful reactions depends heavily on the specific requirements of the synthesis, including substrate availability, cost, scalability, and green chemistry considerations.
Feature
Knoevenagel Condensation
Heck Reaction
Starting Materials
Aldehydes, active methylene compounds (e.g., diethyl malonate). Often inexpensive and readily available.
Aryl/vinyl halides or triflates, alkenes. Aryl halides are widely available but can be more expensive than aldehydes.
Palladium complexes. Expensive, toxic, and requires removal from the final product (critical for pharmaceuticals).[9]
Atom Economy
Lower. A molecule of water is eliminated as a byproduct.[16] If starting from malonic acid, CO₂ is also lost.[3]
Higher. While not 100%, it is generally more atom-economical as it's an addition/substitution-type reaction.[17] The main byproduct is a salt from the base and eliminated HX.
Reaction Conditions
Generally milder temperatures for the condensation step, though subsequent decarboxylation may require heat. Can often be run under greener, solvent-free conditions.[15][18]
Often requires higher temperatures (100-180°C).[12] Can be sensitive to air and moisture, sometimes requiring inert atmospheres.
Byproducts & Waste
Water and catalyst waste. If using pyridine as a solvent (traditional method), significant toxic waste is generated.[15] Newer methods are much greener.[19][20]
Halide salts, phosphine oxides (if phosphine ligands are used), and palladium waste. Palladium contamination is a major concern.
Scope & Versatility
Primarily for α,β-unsaturated systems derived from aldehydes/ketones and active methylene compounds.[4]
Extremely versatile, with a broad scope of aryl/vinyl halides and alkenes, enabling complex molecule synthesis.[21][22] High functional group tolerance.[9]
Operational Complexity
Simpler setup, especially with modern green protocols. Product isolation can be straightforward.
Requires careful handling of the palladium catalyst and ligands. Purification often necessitates chromatography to remove catalyst residues.
Conclusion and Recommendations
The Knoevenagel condensation represents a classic, cost-effective, and often operationally simpler route for the synthesis of compounds like ethyl cinnamate, especially when starting from simple aldehydes.[14] Its evolution towards greener protocols using benign catalysts and solvent-free conditions makes it an attractive option for large-scale, sustainable production.[15][20] However, its scope is more defined, and it may require a subsequent decarboxylation step, which can lower the overall atom economy.
The Heck reaction , a Nobel Prize-winning transformation, offers unparalleled versatility and functional group tolerance, making it a go-to method for constructing complex molecular architectures.[8] It generally provides higher atom economy and excellent stereoselectivity for the desired trans-alkene.[23] The primary drawbacks are the high cost and toxicity of the palladium catalyst and the critical need to remove metal residues from the final product, a significant hurdle in pharmaceutical development.[9]
Recommendation:
For the straightforward, large-scale, and cost-sensitive synthesis of ethyl cinnamate from benzaldehyde, a modern, green Knoevenagel protocol is often the superior choice.
When synthesizing more complex or highly functionalized analogs, where the required aryl precursor is more accessible than the corresponding aldehyde, or when absolute control over stereochemistry is paramount, the Heck reaction provides a more powerful and flexible platform, despite its higher cost and operational complexity.
Ultimately, the optimal synthetic route will be dictated by a careful evaluation of substrate availability, project budget, scalability requirements, and the overarching goals of the research or development program.
References
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
Nikita, et al. (2026). Sustainable and green approaches for Knoevenagel condensation. Organic & Biomolecular Chemistry. [Link]
Engle, K. M., & Yu, J. Q. (2013). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in chemistry, 1(3), 334–345. [Link]
Bhanage, B. M., & Arai, M. (2014). Heck Reaction—State of the Art. Molecules, 19(9), 14456-14502. [Link]
van der Veen, J. W., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1543-1550. [Link]
Kumar, V., et al. (2026). Sustainable and green approaches for Knoevenagel condensation. PubMed. [Link]
Sahoo, B. M., & Banik, B. K. (2020). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. ResearchGate. [Link]
Naik, P. U., et al. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis Online. [Link]
Gholap, A. R., & Dandale, A. S. (2012). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
Bennett, J. A., et al. (2013). Heck coupling of iodobenzene and ethyl acrylate after 4 h. ResearchGate. [Link]
Leadbeater, N. E., & Marco, M. (2005). Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. [Link]
Petropoulos, K. C., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]
CN101774918A - Preparation method of cinnamate derivates. (2010).
Gholap, A. R., & Dandale, A. S. (2012). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. [Link]
Andraos, J. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4, 521-527. [Link]
Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. SpringerBriefs in Green Chemistry for Sustainability. [Link]
ResearchGate. (n.d.). Comparison of Atom Economy, Calculated by Equation 1, of Different... researchgate.net. [Link]
University of York. (n.d.). Green Chemistry: The Atom Economy. york.ac.uk. [Link]
Personal protective equipment for handling (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate
[1] Executive Summary & Risk Context Do not treat this compound as a generic organic solid. (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a functionalized cinnamate ester.[1] While specific toxicological data for thi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Context
Do not treat this compound as a generic organic solid.
(E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate is a functionalized cinnamate ester.[1] While specific toxicological data for this exact intermediate may be sparse in public registries, its structural moieties—an alpha,beta-unsaturated ester (Michael acceptor) , a phenol , and an aryl fluoride —dictate a strict safety protocol.
The primary operational risks are allergic contact dermatitis (sensitization) via the acrylate motif and mucous membrane irritation from the phenolic group. As a researcher, your goal is to prevent the "haptenization" of skin proteins, which can lead to permanent chemical hypersensitivity.
Hazard Identification (SAR Analysis)
Derived from Structure-Activity Relationships (SAR) of analogous cinnamates and fluorinated phenols.
Hazard Class
GHS Code
Mechanism of Action
Operational Implication
Skin Sensitization
H317
The -unsaturated carbonyl acts as an electrophile, reacting with skin protein nucleophiles (cysteine/lysine).
Zero-skin-contact policy. Trace exposure can trigger lifelong allergy.[1]
Skin/Eye Irritation
H315 / H319
Phenolic hydroxyl group is weakly acidic and protein-denaturing.[1]
Dust can cause immediate stinging; solutions cause delayed burns.[1]
Respiratory Irritation
H335
Fine crystalline dust is mechanically and chemically irritating to alveoli.[1]
No open-bench weighing. Use a fume hood or powder containment enclosure.[1]
Do not mix with general organic waste.[1] Requires halogenated waste stream.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . Reliance on a single layer is insufficient for sensitizers.[1]
Hand Protection Strategy
Critical Insight: Acrylate esters can permeate standard disposable nitrile gloves in <15 minutes.[1]
Primary Layer (Inner): 4 mil Nitrile (Inspection Grade).[1]
Secondary Layer (Outer): 5-8 mil High-Modulus Nitrile or Neoprene (Cuff length >290mm).[1]
Protocol: "Double-Gloving" with breakthrough indicator logic. If the outer glove is splashed, strip and replace immediately. The inner glove protects during the transition.[1]
Eye & Face Defense
Standard Ops: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient due to the risk of airborne dust entering from the side.
High-Risk Ops (Scale-up >10g): Face shield over goggles to protect neck/chin from splashes.[1]
Respiratory & Body[2]
Respiratory: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.[1] Cotton absorbs and holds acrylates against the skin; Tyvek repels them.[1]
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Self-Validating" safety checks.
Figure 1: Operational workflow ensuring engineering controls (Hood) are validated before the sensitizer is exposed to the environment.
Detailed Experimental Protocols
Weighing & Transfer (The Highest Risk Step)
Why: Dry powders generate static charge, causing "fly-away" particles that settle on wrists and cuffs, leading to inadvertent sensitization.
Preparation: Place a disposable absorbent mat (pig mat) inside the fume hood.[1]
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat before touching the compound.[1]
Transfer: Weigh directly into a tared reaction flask if possible, avoiding intermediate weighing boats to minimize surface contamination.
Decon: Wipe the balance area with a methanol-dampened tissue immediately after weighing.[1] Dispose of the tissue as hazardous waste.[1]
Spill Response (Self-Validating System)
If a spill occurs, the system must fail safely.
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water/surfactant) to dampen, then scoop into a bag.
Validation: After cleanup, wipe the area with a UV-fluorescent tracer (if available) or simply re-clean with methanol to ensure the phenol residue is removed.
Waste Management: The Fluorine Factor
Because this molecule contains a Fluorine atom attached to the aryl ring:
Classification:Halogenated Organic Waste.
Reasoning: Although the C-F bond is stable, incineration of fluorinated compounds requires specific high-temperature scrubbers to capture Hydrogen Fluoride (HF) gas. Disposing of this in "General Organic" streams can corrode standard incinerators and violate EPA/local environmental permits.[1]
Labeling: Label the waste container explicitly: "Contains Fluorinated Organics / Phenols - DO NOT BULK with Non-Halogenated Solvents."
Emergency Exposure Pathways
Figure 2: Emergency response logic.[1][2][3][4][5] Note the prohibition on alcohol for skin washing, as it enhances cutaneous absorption of phenols/esters.
References
National Institute for Occupational Safety and Health (NIOSH). Skin Notation Profiles: Ethyl Acrylate.[1] Centers for Disease Control and Prevention.[1] [Link] (Accessed Feb 15, 2026).[1]
Relevance: Establishes the sensitization potential and permeation risks of ethyl acrylate deriv
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link] (Accessed Feb 15, 2026).[1]
Relevance: Authoritative source for PPE selection (glove compatibility) and waste segregation protocols.[1]
U.S. Environmental Protection Agency (EPA). Incineration to Manage PFAS and Fluorinated Waste Streams.[1][Link] (Accessed Feb 15, 2026).[1]
Relevance: Provides the logic for segregating fluorinated organics into high-temperature inciner
PubChem. Compound Summary: Ethyl 3-phenylprop-2-enoate (Ethyl Cinnamate).[1] National Library of Medicine.[1] [Link] (Accessed Feb 15, 2026).[1]
Relevance: Provides baseline physical properties and GHS classifications for the parent cinnamate structure.[1]